4-哌啶基-喹啉-3-基甲酮

描述

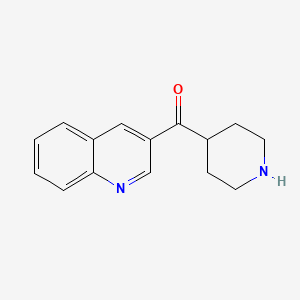

Piperidin-4-YL-quinolin-3-YL-methanone is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Piperidin-4-YL-quinolin-3-YL-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-YL-quinolin-3-YL-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学

4-哌啶基-喹啉-3-基甲酮因其结构特征在药理学中具有重要意义。 哌啶部分是许多药理活性化合物中常见的特征,当与喹啉-3-基-甲酮基团结合时,它可能与各种生物靶标相互作用 。该化合物可以作为开发新型治疗药物的先导结构进行探索。

药物化学

在药物化学中,4-哌啶基-喹啉-3-基甲酮作为一种通用的中间体。它可用于合成具有广泛生物活性的各种衍生物。 其分子框架对于创建具有潜在抗阿尔茨海默病活性的化合物特别有价值,因为它可以抑制胆碱酯酶 。

药物设计

该化合物的结构有利于药物设计,特别是针对中枢神经系统 (CNS) 疾病。它穿过血脑屏障的能力使其成为设计针对神经系统疾病的药物的候选药物。 哌啶和喹啉成分通常存在于旨在调节神经递质系统的分子中 。

有机合成

4-哌啶基-喹啉-3-基甲酮是有机合成中的关键构建模块。它可以进行各种化学反应以形成复杂分子。 其反应性允许构建各种杂环化合物,这些化合物在开发药物和农用化学品中至关重要 。

化学生物学

在化学生物学中,该化合物可用于研究小分子与生物系统的相互作用。 它可以作为探针来理解疾病的分子基础,或作为发现新的生物途径的工具 。

生物化学

4-哌啶基-喹啉-3-基甲酮的生物化学应用包括用作酶促反应中的底物或抑制剂。 它可以帮助阐明酶机制或开发用于诊断目的的基于酶的测定法 。

生物活性

Piperidin-4-YL-quinolin-3-YL-methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.

Synthesis

The synthesis of Piperidin-4-YL-quinolin-3-YL-methanone typically involves the reaction of piperidine derivatives with quinoline-based scaffolds. Various methods, including microwave-assisted synthesis, have been employed to enhance yield and purity. For instance, one study reported the synthesis of several derivatives with varying substituents on the quinoline and piperidine rings, demonstrating the versatility of this approach in generating compounds with tailored biological activities .

Biological Activity

Piperidin-4-YL-quinolin-3-YL-methanone exhibits a range of biological activities:

-

Anticancer Activity :

- Several derivatives have shown promising antileukemic effects. For example, a compound from a related series demonstrated significant inhibition of human leukemia cell lines (K562 and Reh) at low concentrations, with mechanisms involving apoptosis induction confirmed through LDH assays and DNA fragmentation studies .

- Structure-activity relationship studies indicated that specific substitutions on the phenyl ring enhance antiproliferative activity, with one derivative achieving an IC50 value indicative of potent activity against cancer cells .

-

Cholinesterase Inhibition :

- Compounds incorporating the piperidine and quinoline moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant in Alzheimer's disease treatment. One study reported IC50 values as low as 9.68 μM for dual inhibitors against these enzymes, highlighting the potential for neuroprotective applications .

- Antimicrobial Properties :

Structure-Activity Relationships (SAR)

The biological activity of Piperidin-4-YL-quinolin-3-YL-methanone is heavily influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The nature and position of substituents on both the piperidine and quinoline rings significantly affect potency. For example, modifications at the 4-position of the piperidine ring often lead to enhanced binding affinity and selectivity towards target enzymes .

- Molecular Docking Studies : Computational analyses have provided insights into how structural variations impact binding interactions within enzyme active sites. These studies help predict which modifications could yield more potent inhibitors .

Case Study 1: Antileukemic Activity

A study synthesized a series of piperidine derivatives and evaluated their cytotoxic effects against leukemia cells. Among these, a compound with a nitro group on the phenyl ring exhibited the highest potency, achieving an IC50 value of 12 μM against K562 cells. This study emphasizes the importance of functional group positioning in enhancing biological activity .

Case Study 2: Cholinesterase Inhibition

In another investigation focused on Alzheimer's disease, derivatives of Piperidin-4-YL-quinolin-3-YL-methanone were tested for AChE inhibition. One compound demonstrated an IC50 value of 19.85 μM, making it a strong candidate for further development as a therapeutic agent against neurodegenerative diseases .

属性

IUPAC Name |

piperidin-4-yl(quinolin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13/h1-4,9-11,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASMSMZLIAYPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680063 | |

| Record name | (Piperidin-4-yl)(quinolin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073944-16-7 | |

| Record name | (Piperidin-4-yl)(quinolin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。